molecular formula C19H16Cl2N2O3 B4724735 (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4724735
M. Wt: 391.2 g/mol
InChI Key: COQRBHXZKCEAKO-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of furan, pyrazole, and propenone moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE apart is its unique combination of furan, pyrazole, and propenone moieties. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-3-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-12-15(10-23(2)22-12)18(24)9-8-13-6-7-14(26-13)11-25-19-16(20)4-3-5-17(19)21/h3-10H,11H2,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQRBHXZKCEAKO-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(=O)/C=C\C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

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